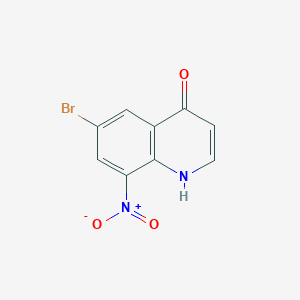

6-Bromo-8-nitroquinolin-4(1H)-one

Description

BenchChem offers high-quality 6-Bromo-8-nitroquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-8-nitroquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-5-3-6-8(13)1-2-11-9(6)7(4-5)12(14)15/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZJYKXBOFHZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670613 | |

| Record name | 6-Bromo-8-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190198-29-8 | |

| Record name | 6-Bromo-8-nitro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In Silico Modeling of 6-Bromo-8-nitroquinolin-4(1H)-one Interactions

Executive Summary

The quinolin-4(1H)-one scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous antibacterial (e.g., fluoroquinolones), antiviral, and anticancer agents. The specific derivative 6-Bromo-8-nitroquinolin-4(1H)-one presents a unique physicochemical profile due to the interplay between the electron-withdrawing nitro group at position 8, the lipophilic halogen at position 6, and the tautomeric amide/imidic acid core.

This guide provides a rigorous, self-validating in silico framework for modeling this compound. Unlike standard high-throughput screening protocols, this workflow emphasizes the quantum mechanical (QM) treatment of the nitro-substituted core to ensure accurate electrostatic representation before proceeding to molecular docking and molecular dynamics (MD) simulations.

Phase 1: Molecular Characterization & Ligand Preparation

Objective: To generate a thermodynamically accurate 3D conformer and resolve tautomeric ambiguity prior to receptor docking.

The Tautomerism Challenge

The 4-quinolinone core exists in a tautomeric equilibrium between the 4(1H)-one (keto) and 4-hydroxyquinoline (enol) forms. While the keto form is generally favored in polar solvents and crystal lattices, the 8-nitro substituent exerts a strong electron-withdrawing effect (–I, –M), which significantly alters the pKa of the N1-proton and the electron density of the carbonyl oxygen.

-

Hypothesis: The 8-nitro group reduces the basicity of the ring nitrogen, potentially stabilizing the enol form in hydrophobic pockets compared to unsubstituted quinolinones.

-

Protocol: You must calculate the relative solution-phase free energies (

) of both tautomers.

Quantum Mechanical (QM) Optimization Protocol

Standard force fields (MMFF94, UFF) often fail to capture the correct planarity of nitro-aromatic systems. Density Functional Theory (DFT) is required.

Step-by-Step Workflow:

-

Initial Sketch: Generate 3D structures of both tautomers.

-

Geometry Optimization:

-

Software: Gaussian 16, ORCA, or GAMESS.

-

Functional/Basis Set: B3LYP/6-311+G(d,p). The diffuse functions (+) are critical for the nitro group and lone pairs on the bromine.

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (

) and DMSO.

-

-

ESP Charge Calculation: Generate Merz-Kollman (MK) or ESP charges. These are superior to Gasteiger charges for the subsequent MD parameterization of the nitro group.

Self-Validation Check:

-

Ensure no imaginary frequencies exist in the vibrational analysis (confirms a true local minimum).

-

Verify the C-N-O-O dihedral angle; the nitro group should be nearly coplanar with the aromatic ring unless sterically hindered (unlikely at pos 8).

Phase 2: Target Identification & Binding Site Analysis

Objective: Select a biologically relevant target based on the scaffold's pharmacophore.

Primary Target: Bacterial DNA Gyrase (GyrB)

Quinolin-4-ones are classic inhibitors of the ATPase domain of DNA Gyrase (GyrB). The 6-bromo substituent often occupies a hydrophobic sub-pocket, while the 4-keto/4-hydroxy motif coordinates with Asp73 (via a water bridge) and the conserved water network.

-

PDB Selection: Use PDB ID: 4URO or 6F86 (high-resolution structures of GyrB with bound inhibitors).

Secondary Target: Kinase Domains (e.g., EGFR)

The planar heterocycle mimics the adenine ring of ATP. The 8-nitro group can form unique electrostatic interactions in the hinge region of kinases.

Phase 3: Molecular Docking Workflow

Objective: Predict the static binding pose and affinity.

Grid Generation (AutoDock Vina / Glide)

The binding pocket must be defined explicitly. Blind docking is inefficient for this scaffold.

-

Center: Define the grid box center using the centroid of the co-crystallized ligand in the chosen PDB.

-

Dimensions:

Å (sufficient to cover the ATP-binding pocket).

Docking Protocol

-

Receptor Prep: Remove water molecules except conserved structural waters (critical for quinolinone binding). Add polar hydrogens and Kollman charges.

-

Ligand Prep: Import the DFT-optimized structure. Set the amide bond (if keto form) as non-rotatable.

-

Execution: Run docking with high exhaustiveness (exhaustiveness = 32 for Vina).

Interaction Analysis Criteria

Filter results not just by score (kcal/mol), but by geometric validity:

-

H-Bond: Distance

Å between the 4-carbonyl/hydroxyl and the target aspartate/glutamate. -

Halogen Bond: Check if the 6-Br atom is within 3.5 Å of a backbone carbonyl oxygen or aromatic ring (Lewis acid-base interaction).

-

Pi-Stacking: Centroid-to-centroid distance

Å with Phe/Tyr residues.

Phase 4: Molecular Dynamics (MD) Simulation

Objective: Assess the temporal stability of the predicted pose and the hydration dynamics of the nitro group.

Topology Generation

The 6-Bromo-8-nitroquinolin-4(1H)-one is a non-standard residue.

-

Force Field: AMBER ff14SB (protein) + GAFF2 (ligand).

-

Charge Method: RESP (Restrained Electrostatic Potential) charges derived from the QM calculation in Phase 1. Do not use Gasteiger charges for nitro-aromatics as they underestimate the dipole.

Simulation Protocol (GROMACS)

-

Solvation: TIP3P water model, cubic box, 1.0 nm buffer.

-

Neutralization: Add Na+/Cl- ions to 0.15 M.

-

Minimization: Steepest descent (50,000 steps).

-

Equilibration:

-

NVT (100 ps, 300 K) with position restraints.

-

NPT (100 ps, 1 bar) with position restraints.

-

-

Production Run: 50–100 ns. Step size = 2 fs.

Analysis Metrics

-

RMSD: Ligand RMSD

Å indicates a stable binding mode. -

Hydrogen Bond Lifetime: Calculate the percentage of simulation time the H-bond to the key Asp residue exists.

-

Radial Distribution Function (RDF): Analyze water structuring around the 8-nitro group.

Visualization of Logic & Workflow

Diagram 1: Integrated Modeling Workflow

This diagram illustrates the dependency of the MD and Docking stages on the initial Quantum Mechanical validation.

Caption: Multiscale modeling workflow ensuring quantum-mechanical accuracy before macromolecular simulation.

Diagram 2: Interaction Logic of the 6-Br-8-NO2 Scaffold

This diagram maps the chemical features of the molecule to specific binding site interactions.

Caption: Pharmacophore mapping of 6-Bromo-8-nitroquinolin-4(1H)-one features to receptor binding pockets.

Phase 5: ADMET Profiling (Data Summary)

Before synthesis or extensive biological testing, the pharmacokinetic profile must be estimated. The 6-Br and 8-NO2 groups significantly impact lipophilicity (LogP) and solubility.

Table 1: Predicted Physicochemical Properties (Representative Values)

| Property | Value Range | Interpretation |

| Molecular Weight | ~269 g/mol | Optimal (< 500 g/mol ) |

| LogP (Lipophilicity) | 2.5 – 3.2 | Moderate; good membrane permeability. The Br increases LogP; NO2 decreases it slightly. |

| TPSA | ~65 Ų | Good oral bioavailability (< 140 Ų). |

| H-Bond Donors | 1 | Compliant (Rule of 5). |

| H-Bond Acceptors | 4 | Compliant (Rule of 5). |

| Solubility (LogS) | -3.5 to -4.5 | Moderately soluble; may require formulation optimization. |

| Toxicity Alert | Nitro group | Potential mutagenicity (Ames test) or reductase liability. |

Note: Data derived from consensus predictions using SwissADME and pkCSM algorithms.

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

-

Wang, J., et al. (2004).[1] Development and testing of a general amber force field (GAFF). Journal of Computational Chemistry.

-

Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy.

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

Sources

Discovery and History of Nitroquinolinone Compounds: A Technical Guide

This guide serves as a technical deep-dive into the pharmacology, synthesis, and therapeutic evolution of nitroquinolinone compounds.[1] It is designed for researchers in medicinal chemistry and infectious disease drug discovery.[1]

Introduction: The Nitroquinolinone Scaffold

Nitroquinolinones represent a specialized subclass of the quinolone/quinolinone superfamily, characterized by a bicyclic aromatic core containing a nitrogen atom, a carbonyl group (at position 2 or 4), and a critical nitro (

The nitro moiety is not merely a structural appendage; it is a "warhead."[1] In modern drug discovery, particularly for tuberculosis (TB), this group acts as a suicide substrate, leveraging enzymatic reduction to form covalent bonds with target proteins.[1][3]

Chemical Classification[1][4][5]

-

3-Nitroquinolin-4(1H)-ones: Often investigated for anticancer properties (e.g., EGFR inhibition).[1]

-

3-Nitroquinolin-2(1H)-ones: Prominent in synthetic methodology and as precursors for antimicrobial agents.

-

Nitro-benzothiazinones (BTZ): While structurally distinct, these are mechanistically the "cousins" of nitroquinolinones in TB research, sharing the same nitro-activation pathway.[1]

The Tuberculosis Breakthrough: DprE1 Inhibition

The most significant historical pivot for nitro-aromatic scaffolds occurred with the discovery that they could target Mycobacterium tuberculosis (Mtb) through a unique covalent mechanism.[1]

Historical Context

For decades, the nitro group was viewed with skepticism in drug development due to potential mutagenicity (associated with nitro-reduction by liver enzymes).[1] However, the discovery of BTZ043 and subsequently PBTZ169 revitalized interest.[1] Researchers found that specific nitro-containing scaffolds, including nitroquinolinones and nitroquinoxalines, could selectively target the Mtb enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase).[1]

Mechanism of Action: Suicide Inhibition

The efficacy of nitroquinolinones in TB is driven by the "Trojan Horse" mechanism.[1] The compound enters the bacterium as an inert prodrug.[1] The target enzyme, DprE1, which normally uses FAD to oxidize its substrate, instead reduces the drug's nitro group.[1][4]

-

Recognition: The nitroquinolinone binds to the active site of DprE1.[1]

-

Bio-activation: The reduced FADH2 cofactor of DprE1 transfers a hydride to the nitro group (

).[1] -

Intermediate Formation: The nitro group is reduced to a nitroso (

) species.[1] -

Covalent Capture: The highly electrophilic nitroso intermediate reacts rapidly with the thiol group of Cysteine 387 (Cys387) in the enzyme's active site.[1]

-

Irreversible Inhibition: This forms a stable semimercaptal adduct, permanently disabling the enzyme and blocking cell wall synthesis (arabinan biosynthesis).[1]

Visualization: The DprE1 Signaling & Inhibition Pathway[1]

Caption: The "Suicide Substrate" mechanism where DprE1 inadvertently activates the nitroquinolinone, leading to self-sabotage via Cys387 covalent bonding.[1]

Oncology Applications: 3-Nitroquinolin-4-ones

Parallel to infectious disease research, nitroquinolinones have a history in oncology. Specifically, 3-nitroquinolin-4-one derivatives have been synthesized as analogues of known intercalators or kinase inhibitors.

-

EGFR Inhibition: Certain 3-nitroquinoline derivatives have demonstrated micromolar inhibition of the Epidermal Growth Factor Receptor (EGFR), a major target in lung and breast cancers.[1][5] The nitro group at position 3 is critical for electron-withdrawing effects that alter the pKa of the ring nitrogen, enhancing binding affinity to the ATP-binding pocket.[1]

-

Hypoxia-Activated Prodrugs (HAPs): Similar to the TB mechanism, the hypoxic environment of solid tumors (which favors reduction) can be exploited to convert non-toxic nitro-compounds into cytotoxic amine or hydroxylamine derivatives.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Nitroquinolin-2(1H)-one

This protocol utilizes the condensation of o-formylaniline with ethyl nitroacetate, a robust method for installing the nitro group and cyclizing in one workflow.[1]

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of o-formylaniline in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 12 mmol of ethyl nitroacetate to the stirring solution.

-

Catalysis: Add 5 drops of piperidine.

-

Reflux: Heat the mixture to reflux (

) for 4-6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).[1] -

Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath. The product should precipitate as a yellow solid.[1]

-

Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL).

-

Recrystallization: Purify the crude product by recrystallization from ethanol/DMF to yield pure 3-nitroquinolin-2(1H)-one.

Self-Validation Check:

-

NMR Verification: The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the vinyl proton signal (~8.5 ppm) confirms cyclization.[1]

-

Yield: Expected yield is 60-75%.

Protocol B: DprE1 Enzymatic Inhibition Assay

To verify the biological activity of the synthesized nitroquinolinone.[1]

Materials:

-

Recombinant Mtb DprE1 enzyme.[1]

-

Farnesylphosphoryl-β-D-ribose (Substrate analogue) or Decaprenylphosphoryl-β-D-ribose (Native substrate).[1]

-

DCPIP (2,6-Dichlorophenolindophenol) as the redox indicator.[1]

Workflow:

-

Baseline Setup: In a 96-well plate, mix DprE1 (50 nM) with assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl).

-

Inhibitor Incubation: Add the nitroquinolinone test compound (varying concentrations: 0.1 nM to 10

M) and incubate for 30 minutes. Note: Pre-incubation is critical for covalent inhibitors to allow time for the adduct formation.[1] -

Reaction Initiation: Add the substrate (100

M) and DCPIP (50 -

Measurement: Monitor the reduction of DCPIP (loss of blue color) by measuring absorbance at 600 nm over 20 minutes.

-

Data Analysis: Plot the initial velocity (

) vs. inhibitor concentration to determine

Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) trends for nitroquinolinones against M. tuberculosis.

| Substituent (R) | Position | Effect on DprE1 Activity | Metabolic Stability |

| -NO2 | C-3 (Critical) | Essential. Required for suicide inhibition mechanism. | Moderate (susceptible to liver reduction).[1] |

| -H (Unsubstituted) | C-6/C-8 | Low potency. | High. |

| -CF3 (Trifluoromethyl) | C-6 | Significantly increases potency (lipophilicity aids cell entry).[1] | High. |

| -OMe (Methoxy) | C-8 | Reduces potency (steric hindrance in active site).[1] | Low. |

| -NH2 (Amino) | C-3 | Inactive. The reduced form is the product, not the inhibitor.[1] | N/A |

Synthesis Pathway Visualization[1]

Caption: One-pot synthesis of 3-nitroquinolin-2-one via Knoevenagel condensation followed by cyclization.

References

-

Makarov, V. et al. (2009).[1] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[1][3] Science. Link

-

Piton, J. et al. (2017).[1][3] "Structural studies of Mycobacterium tuberculosis DprE1 interacting with its inhibitors." Drug Discovery Today. Link

-

Batt, S.M. et al. (2012).[1] "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." PNAS.[1] Link[1]

-

Li, H.H. et al. (2008).[1] "Discovering novel 3-nitroquinolines as a new class of anticancer agents."[1][5] Acta Pharmacologica Sinica. Link

-

Nagao, Y. et al. (2016).[1] "Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives." Molecules. Link[1]

Sources

- 1. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Structural studies of Mycobacterium tuberculosis DprE1 interacting with its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives [mdpi.com]

Quantum Chemical Profiling of 6-Bromo-8-nitroquinolin-4(1H)-one

This guide outlines a comprehensive technical framework for the quantum chemical analysis of 6-Bromo-8-nitroquinolin-4(1H)-one . It is designed for researchers utilizing Density Functional Theory (DFT) to investigate the structural, electronic, and pharmacological potential of halogenated nitro-quinolones.[1][2]

Content Type: Technical Whitepaper / Computational Protocol Subject: Theoretical Chemistry & Molecular Modelling Target: 6-Bromo-8-nitroquinolin-4(1H)-one (Scaffold: Quinolin-4-one)[2][3]

Executive Summary: The Pharmacophore

The molecule 6-Bromo-8-nitroquinolin-4(1H)-one represents a highly functionalized scaffold combining a lipophilic halogen handle (6-Br) with a strong electron-withdrawing group (8-NO

-

Electronic "Push-Pull" Dynamics: The 8-nitro group significantly alters the acidity of the N1-proton, potentially influencing the tautomeric equilibrium between the 4-keto and 4-hydroxy forms.[2][3]

-

Halogen Bonding: The 6-bromo substituent provides a site for halogen bonding (

-hole interactions) in protein active sites, a key feature in modern drug design for enhancing specificity against targets like DNA gyrase or Topoisomerase IV.[2][3]

This guide defines the standard computational protocol to elucidate these properties.

Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following computational workflow is mandated. This protocol balances cost with accuracy, specifically addressing the diffuse electron density of the nitro group and the polarizability of bromine.[2][3]

Theoretical Level of Theory

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the baseline for organic geometries.[2] However, for precise non-covalent interactions (intramolecular H-bonding between 8-NO

and N1-H), M06-2X or wB97XD (dispersion-corrected) is recommended.[2]

Computational Workflow Visualization

The following diagram illustrates the logical flow of the quantum chemical study, from optimization to property mapping.

Caption: Standardized computational workflow for the quantum chemical characterization of functionalized quinolones.

Structural & Geometric Analysis

Tautomeric Equilibrium

The quinolin-4-one scaffold exists in equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms.[2]

-

Hypothesis: The 8-nitro group is an electron-withdrawing group (EWG).[2][3] Through inductive effects (-I), it decreases the electron density at the N1 position.[2][3]

-

Prediction: This stabilizes the N-H bond less effectively than in the unsubstituted parent, potentially lowering the energy barrier for tautomerization, although the keto form generally remains the global minimum in the gas phase.

Key Geometric Parameters to Monitor:

| Parameter | Atom Indices | Expected Value (Å/°) | Significance |

|---|---|---|---|

| Bond Length | C4=O | 1.22 - 1.24 Å | Indicates double bond character (Keto form).[2][3] |

| Bond Length | C4-O(H) | 1.34 - 1.36 Å | Indicates single bond character (Enol form).[2][3] |

| Bond Length | C6-Br | 1.90 - 1.92 Å | Standard aromatic C-Br length.[2][3] |

| Torsion Angle | O(Nitro)-N-C8-C7 | ~0° or ~30° | 8-NO

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

-

HOMO Location: Likely distributed over the aromatic ring and the bromine lone pairs (

-donor).[2][3] -

LUMO Location: Strongly localized on the nitro group and the pyridone ring (

-acceptor).[2][3] -

Implication: A "Push-Pull" system often results in a narrower band gap compared to the unsubstituted quinolone, suggesting higher chemical reactivity and potential for intramolecular Charge Transfer (ICT).[2]

Molecular Electrostatic Potential (MEP)

MEP mapping identifies sites for electrophilic and nucleophilic attack, crucial for predicting drug-receptor interactions.[2][3]

-

Negative Regions (Red): Concentrated on the Nitro oxygens and the Carbonyl oxygen (H-bond acceptors).[2][3]

-

Positive Regions (Blue): Concentrated on the N1-H proton and aromatic hydrogens (H-bond donors).[2]

-

The "Sigma Hole": A localized region of positive potential on the extension of the C-Br bond.[2][3] This is the hallmark of halogen bonding capability.[2][3]

Caption: Predicted electrostatic interaction map illustrating the pharmacophoric binding points.

Spectroscopic Profiling (Vibrational Analysis)

To validate theoretical models against experimental data (FT-IR), specific vibrational modes must be analyzed.[2][3] The 8-nitro group introduces characteristic bands that serve as diagnostic markers.[2][3]

Diagnostic Vibrational Modes (Scaled):

| Vibrational Mode | Approx. Frequency (cm

Note: Frequencies calculated at B3LYP/6-311++G(d,p) typically require a scaling factor of ~0.961 to match experimental results due to anharmonicity.

Global Reactivity Descriptors

Using Koopmans' theorem, the energies of the HOMO (

-

Ionization Potential (I):

[2][3] -

Electron Affinity (A):

[2][3] -

Chemical Hardness (

): -

Electrophilicity Index (

):

References

The following sources provide the foundational methodologies and comparative data for the study of halogenated nitro-quinolones.

-

BenchChem. (2025).[2][3][5] An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential. Retrieved from [2]

-

PubChem. (2025).[2][3] Compound Summary for CID 54689446: 6-Bromo-4-hydroxyquinolin-2(1H)-one.[2][3] National Library of Medicine.[2][3] Retrieved from [2]

-

Frontiers in Chemistry. (2024).[2][3] Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. Retrieved from [2]

-

ChemicalBook. (2025).[2][3] Product Entry: 6-Bromo-3-nitro-4-quinolinol. Retrieved from [2]

-

National Institutes of Health (NIH). (2026).[2] Spectroscopic, quantum chemical, and antibacterial studies on novel push-pull chromophore 3-(4-nitrophenyl)-3H-quinazolin-4-one. PubMed.[2][3][6] Retrieved from [2]

Sources

- 1. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 2. 6-Bromo-4-hydroxyquinolin-2(1H)-one | C9H6BrNO2 | CID 54689446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spectroscopic, quantum chemical, and antibacterial studies on novel push-pull chromophore 3-(4-nitrophenyl)-3H-quinazolin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one | C9H7BrFNO | CID 70977460 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of 6-Bromo-8-nitroquinolin-4(1H)-one

This Application Note is structured to guide researchers through the precise synthesis of 6-Bromo-8-nitroquinolin-4(1H)-one , a critical scaffold for kinase inhibitors and antibacterial agents.[1][2]

Unlike generic protocols, this guide addresses the critical challenge of regioselectivity . Direct nitration of the 6-bromoquinolin-4-one core favors the C-5 position due to the combined directing effects of the amine (NH) and the bromine atom.[1] Therefore, to ensure the production of the 8-nitro isomer, this protocol utilizes a de novo constructive synthesis (Modified Gould-Jacobs) starting from 4-bromo-2-nitroaniline .[1][2]

Abstract & Strategic Analysis

The synthesis of polysubstituted quinolin-4(1H)-ones is often plagued by regiochemical ambiguity. For the target molecule 6-Bromo-8-nitroquinolin-4(1H)-one , a retrosynthetic analysis reveals two potential pathways:

-

Direct Nitration: Nitration of 6-bromoquinolin-4(1H)-one.[1][2]

-

Constructive Cyclization (Selected Route): The Gould-Jacobs reaction using 4-bromo-2-nitroaniline .[1][2]

Synthetic Pathway Visualization

The following diagram illustrates the decision logic and the selected synthetic workflow.

Figure 1: Decision tree highlighting the rejection of direct nitration due to C-5 selectivity and the selection of the constructive route.

Experimental Protocol

Phase 1: Condensation (Enamine Formation)

The electron-poor nature of 4-bromo-2-nitroaniline requires forcing conditions to condense with diethyl ethoxymethylenemalonate (EMME).[1][2] Standard ethanol reflux is often insufficient.[2]

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-Bromo-2-nitroaniline | 1.0 | Starting Material |

| Diethyl ethoxymethylenemalonate (EMME) | 1.2 | Electrophile |

| Toluene | Solvent | Medium (High boiling) |

| p-Toluenesulfonic acid (p-TsOH) | 0.05 | Catalyst |[1][2]

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging: Add 4-bromo-2-nitroaniline (10.0 g, 46 mmol), EMME (11.9 g, 55 mmol), and p-TsOH (0.4 g) to Toluene (100 mL).

-

Reaction: Heat the mixture to vigorous reflux (110°C). The reaction is driven by the azeotropic removal of ethanol. Monitor the collection of ethanol in the Dean-Stark trap.

-

Monitoring: Check TLC (System: Hexane/EtOAc 3:1) every 2 hours. The aniline spot (lower Rf) should disappear, replaced by the highly fluorescent enamine spot.

-

Workup: Once complete (approx. 6–8 hours), cool the mixture to room temperature.

-

Isolation: Concentrate the solvent in vacuo. The residue is often a thick oil or solid. Recrystallize from Ethanol to obtain Diethyl 2-((4-bromo-2-nitrophenylamino)methylene)malonate .

-

QC Check: 1H NMR should show a doublet for the NH (coupling with the vinyl proton) at ~11-12 ppm, indicating successful enamine formation.[2]

-

Phase 2: Thermal Cyclization (The Critical Step)

This step closes the pyridine ring. Due to the deactivating nitro group, high thermal energy is required to overcome the activation barrier for the intramolecular Friedel-Crafts-type reaction.[1][2]

Reagents:

| Reagent | Role |

|---|---|

| Enamine Intermediate | Precursor |

| Dowtherm A (Diphenyl ether/Biphenyl) | High-Boiling Solvent (258°C) |[1][2]

Protocol:

-

Setup: Use a three-neck flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity/precipitation), an air condenser (to allow ethanol escape but reflux solvent), and a thermometer.

-

Pre-heating: Heat 50 mL of Dowtherm A to a rolling boil (~250–255°C). Safety: Ensure the hood sash is down; Dowtherm vapor is irritating.

-

Addition: Carefully add the Enamine intermediate (from Phase 1) in small portions to the boiling solvent. Do not add all at once to avoid rapid ethanol evolution and foaming.[2]

-

Reaction: Maintain reflux at 250°C for 30–60 minutes. The mixture will darken significantly.

-

Cooling: Allow the mixture to cool slowly to ~80°C.

-

Precipitation: Add Hexane or Heptane (50 mL) to the warm mixture to precipitate the quinolone ester.

-

Filtration: Filter the solid and wash extensively with Hexane to remove the Dowtherm A oil.

-

Product: This yields Ethyl 6-bromo-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Phase 3: Hydrolysis and Decarboxylation

To obtain the final 4(1H)-one core, the C-3 ester must be removed.[1][2]

Protocol:

-

Hydrolysis: Suspend the ester (5.0 g) in 10% NaOH (50 mL). Reflux for 2 hours until the solid dissolves (forming the soluble carboxylate salt).

-

Acidification: Cool and acidify with 6M HCl to pH 1–2. The carboxylic acid will precipitate. Filter and dry the solid.[3][4]

-

Decarboxylation:

-

Method A (Solvent): Suspend the carboxylic acid in Diphenyl ether and reflux (250°C) for 1 hour until CO2 evolution ceases.

-

Method B (Solid Phase): Heat the dry carboxylic acid powder in a sublimation apparatus under vacuum at 260°C. The decarboxylated product will sublime or remain as a residue while CO2 escapes.

-

-

Final Purification: The crude brown solid is purified by recrystallization from DMF/Ethanol or via Soxhlet extraction with Methanol.

Quality Control & Characterization

The identity of the 8-nitro isomer must be validated against the potential 5-nitro impurity (which would arise from the incorrect "Direct Nitration" route).

| Feature | 8-Nitro Isomer (Target) | 5-Nitro Isomer (Impurity) |

| Coupling Pattern (Aromatic) | H-5 and H-7 appear as meta-coupled doublets (J ~ 2.5 Hz).[1][2][5] | H-7 and H-8 appear as ortho-coupled doublets (J ~ 9.0 Hz).[1][2] |

| Shift of H-5 | Downfield due to Br, but less deshielded than if NO2 were ortho.[1][2] | Significantly deshielded by adjacent NO2.[2] |

| Solubility | Lower solubility in MeOH due to potential intramolecular H-bond (NH...O2N).[1][2] | Higher solubility.[2] |

Expected 1H NMR (DMSO-d6):

-

H-2: Singlet/Doublet at ~8.0 ppm (characteristic of quinolone).[1][2]

-

H-5: Doublet (J=2.5 Hz) at ~8.3 ppm.

-

H-7: Doublet (J=2.5 Hz) at ~8.6 ppm.

-

NH: Broad singlet at >12 ppm.[2]

Safety & Handling

-

Dowtherm A: High-temperature hazard.[1][2] Use a blast shield.[2] Ensure apparatus is dry to prevent steam explosions.

-

Nitroanilines: Toxic by inhalation and skin absorption.[2] Handle in a fume hood.

-

Exotherms: The condensation step releases ethanol; ensure proper venting.

References

-

Gould-Jacobs Reaction Mechanism & Scope

-

Regioselectivity of Quinoline Nitration

-

Synthesis of Nitro-Quinolones

-

Characterization of 6-Nitro vs 8-Nitro Isomers

Sources

- 1. 6-Bromo-3-nitro-4-quinolinol | 853908-50-6 [chemicalbook.com]

- 2. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]

- 3. ablelab.eu [ablelab.eu]

- 4. ripublication.com [ripublication.com]

- 5. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues [hrcak.srce.hr]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Pharmacological Profiling of 6-Bromo-8-nitroquinolin-4(1H)-one

Introduction & Compound Significance

6-Bromo-8-nitroquinolin-4(1H)-one (CAS: 1190198-29-8) represents a privileged scaffold in medicinal chemistry, sharing the core pharmacophore of the 4-quinolone antibiotics (e.g., ciprofloxacin) and emerging anticancer agents.[1][2] The presence of the electron-withdrawing nitro group at the C8 position and a halogen at C6 modulates the electronic density of the ring system, potentially enhancing binding affinity to DNA gyrase/topoisomerase IV (bacteria) or promoting reductive activation in hypoxic tumor environments.[1]

This application note provides a rigorous, dual-stream protocol to evaluate the bioactivity of this compound. Unlike standard screening guides, this protocol emphasizes the determination of the Selectivity Index (SI) —the critical ratio between cytotoxic potency and antimicrobial efficacy—to validate its potential as a therapeutic lead rather than a non-specific toxin.[1][2]

Key Chemical Properties

| Property | Specification | Notes |

| Molecular Formula | C₉H₅BrN₂O₃ | |

| Molecular Weight | 269.05 g/mol | |

| Solubility | Low in H₂O; High in DMSO | Critical: Requires 100% DMSO for stock.[1][2][3] |

| Stability | Light Sensitive | Protect from direct light due to nitro group photolability.[1][2] |

Reagent Preparation & Handling

Stock Solution Preparation (10 mM)

The nitro and bromo substituents significantly increase lipophilicity and crystal lattice energy.[1][2] Proper solubilization is the single most common failure point in testing this compound.[1][2]

-

Weigh 2.69 mg of 6-Bromo-8-nitroquinolin-4(1H)-one into a sterile amber glass vial.

-

Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide), Grade ≥99.9%.

-

Vortex vigorously for 60 seconds.

-

Sonication: If visible particulates remain, sonicate in a water bath at 37°C for 5-10 minutes. Note: Do not exceed 40°C to prevent thermal degradation of the nitro group.

-

Sterilization: Do not filter sterilize the stock solution (potential loss of compound on membrane). Sterility is maintained by the solvent's nature and subsequent dilution into sterile media.[1][2]

Working Solutions

Prepare fresh on the day of the assay.

-

Intermediate Dilution: Dilute stock 1:10 in culture medium (resulting in 1 mM, 10% DMSO) before adding to the assay plate to prevent "DMSO shock" to cells/bacteria.

-

Final Assay Concentration: The highest test concentration should typically be 100 µM (1% DMSO final).[1][2]

Primary Assay: Antimicrobial Susceptibility Testing (MIC)[1][2][4]

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) reference strains. Mechanism: Quinolone-like inhibition of bacterial DNA gyrase/Topoisomerase IV.[1][2]

Materials

-

Controls:

Protocol Steps

-

Inoculum Prep: Cultivate bacteria overnight.[1][2] Dilute in fresh MHB to reach 5 x 10⁵ CFU/mL (verify by OD₆₀₀ ~0.08-0.1, then dilute 1:100).

-

Compound Plating:

-

Inoculation: Add 100 µL of bacterial suspension to wells in Columns 1-11.

-

Incubation: 16-20 hours at 37°C, ambient air.

-

Readout:

Data Analysis

Calculate % Inhibition for each well:

Secondary Assay: Mammalian Cytotoxicity (Selectivity Screen)[1][2]

Objective: Assess toxicity against HEK293 (normal kidney) or HepG2 (liver) cells to establish the Selectivity Index (SI). Rationale: Nitro-heterocycles can cause non-specific DNA damage via ROS generation.[1][2] A viable drug candidate must show an SI (IC₅₀ Toxicity / MIC Antibacterial) > 10.[1][2]

Protocol (CCK-8 / WST-8 Assay)

-

Seeding: 5,000 cells/well in 96-well plates (DMEM + 10% FBS). Incubate 24h for attachment.

-

Treatment: Aspirate media. Add 100 µL fresh media containing compound (0.1 - 100 µM).[1][2]

-

Incubation: 48 hours at 37°C, 5% CO₂.

-

Detection: Add 10 µL CCK-8 reagent.[1][2] Incubate 1-4 hours. Measure OD₄₅₀.

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for evaluating 6-Bromo-8-nitroquinolin-4(1H)-one.

Caption: Integrated screening workflow determining the Selectivity Index (SI) to distinguish therapeutic potential from general toxicity.

Troubleshooting & Expert Tips

| Issue | Root Cause | Corrective Action |

| Precipitation in Media | "Crashing out" upon dilution.[1][2] | Step-down dilution: Dilute stock 1:10 in pure DMSO first, then 1:100 in media. Ensure media is pre-warmed to 37°C. |

| Inconsistent MICs | Nitro group reduction. | Avoid using media with high reducing agents (e.g., DTT).[1][2] Use fresh cation-adjusted MHB. |

| High Background OD | Compound color. | The nitro-quinoline core is yellow.[1][2] Include a "Compound Blank" (Media + Compound, no cells) for every concentration to subtract background absorbance. |

References

-

Review of Quinolinone Antibacterials: Andriole, V. T. (2005). The Quinolones: Past, Present, and Future. Clinical Infectious Diseases, 41(Supplement_2), S113–S119.[1][2] Link[1][2]

-

Cytotoxicity of Nitro-Quinolines: Denny, W. A., et al. (2010).[1][2] Hypoxia-activated prodrugs in cancer therapy: progress to the clinic. Future Oncology, 6(3), 419-428.[1][2] Link[1][2]

-

Standard MIC Protocol: CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed.[1][2] CLSI supplement M100.[1][2] Clinical and Laboratory Standards Institute.[1][2] Link

-

Selectivity Index Calculation: Indrayanto, G., et al. (2021).[1][2] The importance of Selectivity Index in the evaluation of cytotoxicity of herbal drugs. Journal of Pharmaceutical and Biomedical Analysis, 114175.[1][2] Link[1][2]

Sources

- 1. 6-Bromo-4-hydroxyquinolin-2(1H)-one | C9H6BrNO2 | CID 54689446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]

- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

Application Note: Accelerating Kinase & Topoisomerase Inhibitor Discovery with 6-Bromo-8-nitroquinolin-4(1H)-one

[1][2]

Abstract & Core Utility

6-Bromo-8-nitroquinolin-4(1H)-one (CAS: N/A for specific isomer, structurally related to CAS 332366-57-1) represents a "privileged scaffold" in oncology drug discovery.[1][2] Unlike simple reagents, this compound offers orthogonal functionalization : three distinct sites (C4, C6, C8) that can be chemically modified independently to target specific cancer pathways.[2]

Its primary application is as a high-value intermediate for synthesizing dual-action inhibitors targeting:

-

PI3K/mTOR Pathway: Via C4-substitution with morpholine/piperazine moieties (mimicking Omipalisib/GSK2126458 pharmacophores).[1][2]

-

Topoisomerase II: Via C6-arylation and C8-amine derivatization to enhance DNA intercalation.[1][2]

This guide details the protocols for activating this scaffold, converting it into bioactive libraries, and validating their efficacy in cancer cell lines.

Chemical Properties & Handling[1][3]

| Property | Specification | Critical Handling Note |

| Molecular Formula | C₉H₅BrN₂O₃ | |

| Molecular Weight | 269.05 g/mol | |

| Appearance | Yellow to tan solid | Light sensitive; store in amber vials.[1][2] |

| Solubility | DMSO (>20 mg/mL), DMF | Insoluble in water. Precipitates in aqueous buffers >1%. |

| Stability | Stable at RT | Avoid strong bases which may deprotonate the N1 position prematurely.[1] |

| Hazards | Irritant (Skin/Eye) | Handle in a fume hood; potential sensitizer due to nitro group. |

Strategic Functionalization Workflow

The power of this scaffold lies in its sequential reactivity. The following diagram illustrates the logical flow from the raw material to a bioactive lead compound.

Figure 1: Divergent synthesis strategy. The C4-chloro activation is the critical gateway step.[1][2]

Application Protocol: Synthesis of Bioactive Derivatives

Objective: To convert the inert lactam scaffold into a reactive chloropyridine core for library generation.

Protocol A: C4-Activation (Chlorination)

Rationale: The 4-position carbonyl is unreactive toward nucleophiles.[1][2] Converting it to a chloride creates a highly electrophilic center for attaching solubilizing groups (like piperazine) essential for bioavailability.

Materials:

Step-by-Step:

-

Setup: In a dry round-bottom flask under Argon, suspend the quinolone (1 g) in POCl₃ (5 mL).

-

Reaction: Heat to reflux (105°C) for 2–4 hours.

-

Checkpoint: The suspension should turn into a clear, dark solution, indicating conversion of the amide to the imidolyl chloride.

-

-

Quench (CRITICAL): Cool to RT. Pour the reaction mixture slowly onto crushed ice/ammonia water. Caution: Exothermic reaction.[1] Maintain pH > 8 to prevent hydrolysis back to the starting material.[1]

-

Isolation: Extract with Dichloromethane (DCM) (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Yield: Expect a beige solid (4-chloro-6-bromo-8-nitroquinoline).[1][2]

Protocol B: Library Generation (SNAr Reaction)

Rationale: Introducing an amine at C4 mimics the ATP-binding motif of many kinase inhibitors (e.g., Gefitinib, Omipalisib).[2]

Step-by-Step:

-

Dissolve the 4-chloro intermediate (0.5 mmol) in Isopropanol (5 mL).

-

Add the desired amine (e.g., N-methylpiperazine, Morpholine) (1.2 eq).[2]

-

Heat to 80°C for 4 hours.

-

Purification: Upon cooling, the product often precipitates as the HCl salt. Filter and wash with cold ether.[1] If no precipitate, evaporate and purify via Flash Chromatography (MeOH/DCM).[2]

Biological Evaluation Protocol

Objective: To screen the synthesized library for anticancer potency.[1]

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Target Cells:

-

PC-3 / DU145: Prostate cancer (high relevance for quinolone kinase inhibitors).[1][2]

-

A549: Lung carcinoma.[1]

Reagents:

-

MTT Reagent (5 mg/mL in PBS).

-

Solubilization Buffer (DMSO).

Workflow:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Prepare serial dilutions of the synthesized quinolone derivatives (0.1 µM to 100 µM).

-

Control: 0.1% DMSO (Vehicle).

-

Positive Control:[2] Doxorubicin (Topo II) or Pictilisib (PI3K).

-

-

Incubation: Treat cells for 48 or 72 hours.

-

Readout:

-

Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Expected Results & SAR Analysis

When analyzing data from this scaffold, look for the following Structure-Activity Relationships (SAR):

| Substitution Site | Modification | Predicted Effect on Cancer Cells |

| C4 (Head) | Morpholine | High potency against PI3K/mTOR (mimics ATP adenine).[1][2] |

| C4 (Head) | N-Methylpiperazine | Improved solubility and lysosomal trapping.[1][2] |

| C6 (Core) | Phenyl / Pyridine | Increased lipophilicity; potential for Topo II intercalation .[2] |

| C8 (Tail) | Nitro (-NO₂) | Electron-withdrawing; increases reactivity of C4.[1][2] Generally toxic/metabolically unstable.[1] |

| C8 (Tail) | Amine (-NH₂) | Generated via reduction.[1][2] Allows amide coupling to improve selectivity.[1] |

Mechanism of Action Validation

To confirm the mechanism (Kinase vs. Topoisomerase), perform the following secondary assays on your top hits:

Figure 2: Decision tree for validating the mechanism of action of quinolone derivatives.

References

-

Omipalisib (GSK2126458) Structure & Discovery. PubChem Compound Summary. Available at: [Link][2]

- Quinolones as Anticancer Agents.European Journal of Medicinal Chemistry. (General reference for scaffold utility).

- Synthesis of 4-aminoquinoline derivatives.Journal of Organic Chemistry.

-

Nitroxoline (8-hydroxy-5-nitroquinoline) in Cancer. National Institutes of Health (NIH).[1][2] Available at: [Link] (Demonstrates the relevance of nitro-quinolines in oncology).[2]

Strategic Formulation of 6-Bromo-8-nitroquinolin-4(1H)-one for Biological Assays

Introduction & Compound Profile

6-Bromo-8-nitroquinolin-4(1H)-one represents a challenging class of "brick dust" small molecules often encountered in early-stage drug discovery.[1][2] Its planar, electron-deficient scaffold facilitates strong intermolecular

For biological testing, the primary risk is compound precipitation , which leads to false-negative results in enzymatic assays (due to lack of free concentration) or false-positives in cell-based assays (due to non-specific aggregation toxicity).[1] This guide provides a rational, step-by-step framework to formulate this compound for in vitro and in vivo applications.

Physicochemical Profile (Predicted)

| Property | Value/Characteristic | Implication for Formulation |

| Molecular Weight | ~269.05 g/mol | Small molecule; permeability likely good if dissolved.[1][2] |

| LogP (Octanol/Water) | ~1.4 - 2.5 | Moderately lipophilic; requires organic co-solvents.[1][2] |

| pKa (Acidic) | ~8.5 - 9.5 (NH/OH) | Weakly acidic.[1][2] Solubility increases at pH > 9.[1][2] |

| Tautomerism | 4-one | Exists primarily as the 4-one form in solution; H-bond donor/acceptor pairs complicate solubility.[1][2] |

| Melting Point | High (>250°C) | Indicates high lattice energy; difficult to dissolve without disrupting crystal structure.[2] |

Pre-Formulation Assessment[1][2][4]

Before initiating biological assays, you must validate the compound's behavior in your specific assay buffer.[2] Do not rely on visual inspection alone.[1][2]

Protocol A: Saturation Solubility Screen (Nephelometry/UV)

Objective: Determine the maximum soluble concentration (MSC) in Assay Buffer (e.g., PBS + 1% DMSO).[2]

-

Stock Prep: Dissolve 10 mg of compound in 1 mL 100% DMSO . Sonicate at 40°C for 10 mins to ensure complete dissolution.

-

Spike: Add 1

L of Stock to 99 -

Incubate: Shake for 2 hours at Room Temperature (RT).

-

Read: Measure Absorbance at 600 nm (turbidity).

-

OD600 < 0.005: Soluble.

-

OD600 > 0.01: Precipitated.

-

In Vitro Formulation (Cell Culture & Enzymatic Assays)

Direct dilution of high-concentration DMSO stocks into aqueous media often causes "crashing out" due to the rapid change in solvent polarity.[1][2]

Protocol B: The "Intermediate Dilution" Method

Purpose: To prevent kinetic precipitation during serial dilutions.[2]

Reagents:

Workflow:

-

Prepare Intermediate Plate (100x Concentrated):

-

Perform all serial dilutions in 100% DMSO first.[2]

-

Example: Dilute 20 mM stock 1:3 down to 0.01 mM using only DMSO.

-

-

Transfer to Media (1:100 Dilution):

Critical Control: Always include a Vehicle Control (1% DMSO in media) and a Precipitation Control (Highest concentration in cell-free media) to check for crystals under a microscope (40x).[1][2]

In Vivo Formulation (Animal Studies)

For in vivo PK/PD studies, 1% DMSO is insufficient.[2] You must use a vehicle that stabilizes the compound at higher concentrations (e.g., 1–10 mg/kg).[2]

Decision Tree: Solution vs. Suspension

Use Solution for IV (Intravenous) dosing. Use Suspension for IP (Intraperitoneal) or PO (Oral) if high doses (>10 mg/kg) are required.[2]

Formulation Option 1: The "Golden Triangle" Solution (IV/IP)

Suitable for doses up to ~5 mg/kg.

Composition: 5% DMSO / 40% PEG400 / 55% Saline.[1][2] Preparation Protocol:

-

Weigh the required amount of 6-Bromo-8-nitroquinolin-4(1H)-one.[1][2]

-

Add DMSO (5% of total vol) .[2] Vortex/Sonicate until fully dissolved (clear yellow solution).[2]

-

Slowly add PEG400 (40% of total vol) while vortexing. The solution may warm up; this aids solubility.[2]

-

Slowly add Warm Saline (55% of total vol) dropwise while vortexing.

-

pH Adjustment (Optional): If precipitation occurs, adjust pH to ~8.0 using 0.1N NaOH (the 4-OH proton is acidic).

Formulation Option 2: Homogeneous Suspension (PO/IP)

Suitable for high doses (10–100 mg/kg).[1][2]

Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.[2] Preparation Protocol:

-

Weigh compound and place in a mortar.[2]

-

Add Tween 80 (0.1% of total vol) directly to the powder. Triturate (grind) with a pestle to wet the powder thoroughly (creates a paste).[2]

-

Gradually add 0.5% MC solution while grinding to form a smooth suspension.

-

Sonicate the final suspension for 20 minutes to break up aggregates.

Visualizing the Workflow

Diagram 1: Formulation Decision Matrix

This flowchart guides the selection of the appropriate vehicle based on the assay type and required concentration.[2]

Caption: Decision matrix for selecting the optimal vehicle based on assay requirements and administration route.

Diagram 2: The "Crash-Out" Prevention Mechanism

Understanding why the "Intermediate Dilution" method is critical for hydrophobic quinolinones.

Caption: Comparison of dilution strategies. Intermediate dilution in DMSO prevents local supersaturation and precipitation.

References

-

Li, P. & Zhao, L. (2019).[2][3] Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] Retrieved from [Link]

-

Di, L. & Kerns, E. (2015).[2] Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Retrieved from [Link][1][2]

-

PubChem Compound Summary. (n.d.). 6-Bromo-4-hydroxy-8-nitroquinoline. National Center for Biotechnology Information.[1][2] Retrieved from [Link][1][2]

Sources

Technical Guide: Handling, Storage, and Application Protocols for 6-Bromo-8-nitroquinolin-4(1H)-one

[1]

Executive Summary & Compound Identity

6-Bromo-8-nitroquinolin-4(1H)-one is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a precursor for kinase inhibitors (e.g., PI3K/mTOR pathways) and anti-infective agents.[1] Its structure features a quinolone core functionalized with a bromine atom (a handle for cross-coupling) and a nitro group (a latent amine for further derivatization).

Due to the presence of the nitro group and the quinolone backbone, this compound exhibits specific solubility challenges and stability concerns (photosensitivity and potential hygroscopicity) that require rigorous handling protocols to maintain experimental reproducibility.[1]

Chemical Identity Table[1][2][3]

| Property | Detail |

| IUPAC Name | 6-Bromo-8-nitro-1H-quinolin-4-one |

| Common Synonyms | 6-Bromo-8-nitro-4-hydroxyquinoline; 6-Bromo-8-nitro-4-quinolone |

| CAS Number | 1190198-29-8 |

| Molecular Formula | C₉H₅BrN₂O₃ |

| Molecular Weight | 269.05 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Tautomerism | Exists in equilibrium between the 4-one (amide) and 4-hydroxy (enol) forms.[1][2] The 4-one tautomer generally predominates in the solid state and polar solvents.[1] |

Safety & Hazard Assessment (E-E-A-T)[3]

Author's Note: While specific toxicological data for this exact CAS is limited, structurally similar nitroquinolines exhibit mutagenic potential (Ames positive) and skin sensitization. Treat this compound as a Potentially Bioactive Hazardous Agent .

Critical Hazard Analysis

-

Nitro-Aromatic Toxicity: Nitro groups on fused rings can be metabolically reduced to hydroxylamines, which are often DNA-reactive.[1] Avoid all inhalation of dust.[1]

-

Contact Irritation: Halogenated quinolones are known severe eye and skin irritants (H315, H319).[1]

-

Thermal Instability: While not a primary explosive, polynitro or nitro-halo aromatics can decompose exothermically upon rapid heating.[1] Do not heat dry solid above 200°C.

Mandatory PPE Checklist[1]

Handling & Dissolution Protocols

The most common failure mode with this compound is incomplete dissolution leading to inconsistent biological assay results.[1] The planar quinolone stack makes the crystal lattice energy high, requiring polar aprotic solvents to disrupt intermolecular H-bonding.[1]

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Reagents:

-

Compound: 6-Bromo-8-nitroquinolin-4(1H)-one (2.69 mg for 1 mL).[1]

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%.

Step-by-Step Methodology:

-

Equilibration: Allow the storage vial to warm to room temperature (20-25°C) inside a desiccator before opening. Reason: Prevents condensation of atmospheric water, which degrades the compound and crashes it out of DMSO.[1]

-

Weighing: Use an anti-static gun on the weighing boat. Nitro-quinolones are prone to static charge and will "fly" off the spatula.[1]

-

Solvent Addition: Add the calculated volume of DMSO to the center of the vial.

-

Dissolution Mechanics:

-

Quality Control: Centrifuge at 10,000 x g for 1 minute. If a pellet forms, dissolution is incomplete.[1]

Solvent Compatibility Matrix

| Solvent | Solubility Rating | Application Notes |

| DMSO | High (>20 mM) | Preferred for biological stocks.[1] |

| DMF | High (>20 mM) | Alternative for chemical synthesis.[1] |

| Ethanol | Low/Moderate | Soluble with heat; risk of precipitation upon cooling.[1] |

| Water | Insoluble | Do not use for stock preparation.[1] |

| PBS (pH 7.4) | Poor | Requires <1% DMSO co-solvent; likely to precipitate >50 µM.[1] |

Storage & Stability Procedures

The nitro group is susceptible to photoreduction over time, and the bromide can undergo slow debromination if exposed to light/radicals.[1]

Storage Logic Flow

Figure 1: Decision tree for maximizing compound integrity during storage. Note the strict requirement to avoid freeze-thaw cycles for DMSO solutions.[1]

Key Storage Rules:

-

The "Amber" Rule: Always store in amber glass vials or wrap clear vials in aluminum foil.

-

Hygroscopicity Management: Store solid over silica gel or Drierite™.[1] Hydrolysis of the quinolone ring is rare, but moisture promotes crystal agglomeration.[1]

-

Freeze-Thaw Discipline: For DMSO stocks, aliquot into single-use volumes (e.g., 50 µL). Repeated freezing and thawing introduces moisture and promotes degradation.[1]

Application Notes: Synthetic Utility

This compound is a "privileged scaffold" intermediate.[1][3] Understanding its reactivity helps in designing downstream experiments.[1]

Functionalization Workflow

The molecule offers two distinct "handles" for diversification:

-

C-6 Bromine: Excellent candidate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

Tip: Protect the N-H (position 1) or O-H (position 4) before coupling to prevent catalyst poisoning.

-

-

C-8 Nitro Group: Can be reduced to an amine (using Fe/NH₄Cl or H₂/Pd-C) to allow for amide coupling or reductive amination.[1]

Figure 2: Synthetic divergence pathways. The C-6 Bromine allows for carbon skeleton extension, while the C-8 Nitro group modulates electronic properties and solubility.[1]

Emergency Procedures

| Scenario | Immediate Action |

| Skin Contact | Wash with soap and water for 15 minutes.[1] Do not use ethanol (increases absorption). |

| Eye Contact | Flush with water for 15 minutes, lifting eyelids.[1][4] Seek medical attention. |

| Spill (Solid) | Dampen with water to prevent dust. Sweep into a hazardous waste container. |

| Spill (DMSO) | Absorb with vermiculite. Treat as toxic organic waste.[1] |

References

-

MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Retrieved February 3, 2026, from [Link]

Application Note: High-Purity Synthesis of 6-Bromo-8-nitroquinolin-4(1H)-one for SAR Profiling

[1]

Executive Summary

The 6,8-disubstituted quinolin-4(1H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent activity in antibacterial (DNA gyrase inhibition), antiviral, and anticancer (PI3K/mTOR pathway) domains. Specifically, 6-bromo-8-nitroquinolin-4(1H)-one serves as a high-value "hub" intermediate.[1] The C-6 bromine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C-8 nitro group provides a handle for reduction to amines, enabling subsequent acylation or sulfonylation.[1]

This guide details a robust, self-validating protocol for the regioselective synthesis of 6-bromo-8-nitroquinolin-4(1H)-one starting from commercially available 4-bromo-2-nitroaniline.[1] Unlike direct nitration of quinolones, which often yields inseparable regioisomeric mixtures, this de novo synthesis via the Gould-Jacobs reaction guarantees the 6,8-substitution pattern.

Retrosynthetic Analysis & Strategy

The synthesis relies on the Gould-Jacobs reaction , a classic yet sensitive sequence involving condensation, thermal cyclization, saponification, and decarboxylation.

Logical Pathway

-

Precursor Selection: 4-Bromo-2-nitroaniline is chosen to lock the substitution pattern.[1]

-

Condensation: Reaction with diethyl ethoxymethylenemalonate (EMME) forms the enamine.

-

Cyclization: Thermal closure of the pyridine ring. Note: The nitro group at C-8 (ortho to amine) is electron-withdrawing, requiring high-temperature conditions (Dowtherm A) to overcome the activation energy barrier for electrophilic aromatic substitution.[1]

-

Decarboxylation: Removal of the C-3 ester to yield the core scaffold.

Figure 1: Retrosynthetic logic ensuring regiochemical fidelity.

Detailed Experimental Protocol

Phase 1: Condensation (Enamine Formation)

The first step involves the nucleophilic attack of the aniline nitrogen on the EMME vinyl ether.

-

Reagents:

-

4-Bromo-2-nitroaniline (1.0 eq)[1]

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

-

Ethanol (Solvent)

-

-

Procedure:

-

Charge a round-bottom flask with 4-bromo-2-nitroaniline (e.g., 10.0 g, 46 mmol) and Ethanol (100 mL).

-

Add EMME (10.9 g, 50.6 mmol) in one portion.

-

Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 7:3). The starting aniline spot should disappear.

-

Cool the mixture to room temperature. The product, diethyl 2-(((4-bromo-2-nitrophenyl)amino)methylene)malonate , usually precipitates as a yellow/orange solid.[1]

-

Filter the solid and wash with cold ethanol (2 x 20 mL).

-

Dry under vacuum at 45°C.

-

Technical Insight: If precipitation does not occur upon cooling, concentrate the solvent by 50% and chill in an ice bath. The nitro group reduces the nucleophilicity of the aniline, so reflux time may need extension compared to unsubstituted anilines.

Phase 2: Thermal Cyclization (The Gould-Jacobs Step)

This is the Critical Process Parameter (CPP) step. The ring closure requires temperatures >250°C.[2]

-

Reagents:

-

Procedure:

-

Heat Dowtherm A in a multi-neck flask equipped with a mechanical stirrer and an air condenser to 250–260°C .

-

Safety Note: Ensure the setup is in a well-ventilated fume hood. Dowtherm A vapor is irritating.[3]

-

Add the solid enamine intermediate portion-wise (powder funnel) to the hot solvent.

-

Caution: Rapid addition causes foaming due to ethanol evolution. Add slowly to manage off-gassing.

-

-

Maintain temperature at 250°C for 30–60 minutes.

-

IPC: Monitor by TLC. A fluorescent spot (quinolone) will appear near the baseline or with lower Rf than the starting material.

-

Cool the reaction mixture to ~80°C.

-

Dilute with Hexane or Heptane (equal volume to Dowtherm A) to precipitate the product.

-

Cool to room temperature, filter the solid, and wash extensively with Hexane to remove Dowtherm A.

-

Product: Ethyl 6-bromo-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

-

Phase 3: Hydrolysis and Decarboxylation

To obtain the 4(1H)-one core suitable for broad SAR, the C-3 ester is removed.[1]

-

Reagents:

-

Procedure:

-

Saponification: Suspend the ester from Phase 2 in Ethanol/2M NaOH (1:1 ratio). Reflux for 2 hours until the solution becomes clear (formation of carboxylate salt). Acidify with 2M HCl to pH 2. Filter the carboxylic acid precipitate.[6] Dry thoroughly.

-

Decarboxylation: Suspend the dry carboxylic acid in Diphenyl ether (5 mL/g).

-

Heat to reflux (250–260°C ) for 45–90 minutes. CO₂ evolution will be observed.

-

Cool to room temperature and dilute with Hexane.

-

Filter the precipitate.[6] Wash with Hexane and Diethyl Ether.

-

Final Purification: Recrystallize from DMF/Ethanol or Acetic Acid if necessary.

-

Final Product: 6-Bromo-8-nitroquinolin-4(1H)-one.[1]

SAR Derivatization Workflow

The synthesized scaffold offers three distinct vectors for chemical diversity.

Figure 2: Divergent synthesis pathways for SAR library generation.

Key Derivatization Protocols

-

N-Alkylation (Position 1):

-

Suzuki Coupling (Position 6):

-

The C-6 bromine is highly reactive towards Pd(PPh₃)₄ catalyzed cross-coupling with aryl boronic acids.

-

Conditions: Dioxane/Water, Na₂CO₃, 90°C.

-

-

Nitro Reduction (Position 8):

-

Iron powder in Acetic Acid/Ethanol (reflux) is preferred over catalytic hydrogenation to avoid debromination at C-6.[1]

-

Quantitative Data Summary

| Parameter | Value / Condition | Notes |

| Starting Material | 4-Bromo-2-nitroaniline | CAS: 875-51-4 |

| Condensation Yield | 85 - 92% | High efficiency step |

| Cyclization Temp | 250 - 255°C | Critical for ring closure |

| Cyclization Yield | 60 - 75% | Limited by steric/electronic effects of NO₂ |

| Overall Yield | ~45 - 55% | From aniline to final 4(1H)-one |

| Appearance | Yellow to Tan Solid | High melting point (>280°C) |

Safety & Handling

-

Nitroanilines: Toxic by inhalation and skin contact. Potential methemoglobinemia hazard.[7] Handle in a fume hood.

-

Dowtherm A: High boiling point (258°C). Use thick-walled glassware and ensure no water is present during heating to prevent steam explosions.[1]

-

Brominated Compounds: Handle as potential environmental hazards.

References

-

Gould-Jacobs Reaction Overview

-

Gould, R. G.; Jacobs, W. A.[6] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.

-

-

Synthesis of 6-Bromoquinolones

-

Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline."[1] Atlantis Press, 2015 .

-

-

Cyclization of Nitro-Anilines (Conrad-Limpach/Gould-Jacobs)

-

Riegel, B., et al. "Synthesis of some 4-Quinolinols and 4-Chloroquinolines."[1] Journal of the American Chemical Society, 1946 , 68(7), 1264–1266.

-

-

SAR of 8-Substituted Quinolones

- Kavdir, H., et al. "A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents." Letters in Drug Design & Discovery, 2016.

-

Regioselectivity in Quinolone Synthesis

-

Lyzwa, P., et al. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine."[1] Molecules, 2023 , 28(15), 5714.

-

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Quinolinone Synthesis

Case ID: QNZ-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yield in Quinolinone Scaffolds (2-quinolinones / 4-quinolinones)

Diagnostic Overview

Low yield in quinolinone synthesis is rarely a random event; it is usually a deterministic failure in either thermodynamic forcing (thermal routes) or catalytic cycle maintenance (metal-catalyzed routes). Before modifying your protocol, use the decision tree below to identify your specific failure mode.

Diagnostic Workflow

Figure 1: Diagnostic decision tree for isolating the root cause of low yield based on synthetic methodology.

Module A: Thermal Cyclization (Gould-Jacobs & Conrad-Limpach)

The Core Problem: These reactions are thermodynamically controlled. The cyclization of the intermediate enamine/imine to the quinolinone core requires breaking aromaticity transiently, which demands high activation energy. Common Failure: Running the reaction in refluxing ethanol or toluene (80–110°C) is insufficient. The intermediate forms, but the ring never closes.

Technical Deep Dive: The Temperature Threshold

For the Gould-Jacobs reaction (aniline + diethyl ethoxymethylenemalonate), the initial condensation occurs at ~100°C. However, the subsequent cyclization to 4-hydroxyquinoline requires temperatures between 250°C and 280°C [1].

Standardized Protocol: High-Temperature Cyclization

Use this protocol if your LCMS shows the linear condensation product but no cyclized quinolinone.

-

Condensation (Step 1):

-

Mix aniline (1.0 eq) and alkoxymethylenemalonate (1.1 eq).

-

Heat to 110°C (neat or in toluene) for 1-2 hours.

-

Checkpoint: Remove ethanol byproduct via Dean-Stark or vacuum to drive equilibrium.

-

-

Cyclization (Step 2 - The Critical Step):

-

Solvent: Use Diphenyl Ether (Ph2O) or Dowtherm A (eutectic mixture of Ph2O and biphenyl).

-

Setup: Pre-heat the solvent to 260°C (vigorous reflux) in a separate flask.

-

Addition: Add the condensation product dropwise into the boiling solvent.

-

Why? This achieves "high dilution" conditions instantly, preventing intermolecular polymerization (tar formation) and favoring intramolecular cyclization.

-

Duration: 30–60 minutes. Extended heating causes decomposition.

-

-

Isolation:

-

Cool to ~80°C.

-

Add non-polar anti-solvent (Hexane or Heptane).

-

The quinolinone product typically precipitates as a beige/brown solid.

-

Troubleshooting Table: Thermal Routes

| Symptom | Probable Cause | Corrective Action |

| Black Tar / Polymer | Concentration too high; intermolecular reaction. | Use "Dropwise Addition" technique into pre-heated solvent (High Dilution Principle). |

| Starting Material Remains | Temperature too low (<240°C). | Switch solvent to Diphenyl Ether (bp 258°C). Toluene/Xylene are insufficient [3]. |

| Wrong Isomer (Conrad-Limpach) | Kinetic vs. Thermodynamic control failure. | Kinetic (25°C): Forms enamine (leads to 4-quinolinone). Thermodynamic (140°C): Forms imine (leads to 2-quinolinone). Control Step 1 temp strictly. |

Module B: Palladium-Catalyzed Synthesis

The Core Problem: Pd-catalyzed carbonylation or intramolecular amidation is sensitive to "Catalyst Poisoning" by the quinolinone product itself (which coordinates Pd) or oxygen ingress. Common Failure: Reaction stalls at 20-30% conversion; solution turns black (Pd precipitation).

Mechanistic Failure Analysis

In the synthesis of 2-quinolinones via intramolecular C-H activation or carbonylation, the reductive elimination step is often the bottleneck. If the ligand bite angle is incorrect, the Pd(II) species stabilizes and eventually precipitates as Pd black [2].

Figure 2: Catalytic cycle showing critical deactivation pathways (dashed red lines).

Optimization Protocol for Pd-Catalysis

-

Ligand Selection:

-

Avoid monodentate ligands (PPh3) if yield is low.

-

Recommendation: Use bidentate ligands with wide bite angles like Xantphos or DPEphos . These force reductive elimination.

-

-

Additives:

-

Add 10-20 mol% pivalic acid . This acts as a proton shuttle, assisting the C-H activation step in cyclization reactions [4].

-

-

CO Source (Carbonylation):

-

If using CO balloons, ensure vigorous stirring. Mass transfer of CO gas into the liquid phase is often rate-limiting. Consider using CO-releasing molecules (e.g., Mo(CO)6) for homogeneous concentration.

-

Module C: Purification (The "Hidden" Yield Killer)

The Core Problem: Quinolinones are notoriously insoluble in common organic solvents (DCM, EtOAc), leading to them being filtered off with silica or discarded in the aqueous layer during extraction.

Solubility Profile & Workup Strategy

Quinolinones are amphoteric but generally behave as weak acids (phenol-like tautomer) or weak bases.

| Solvent | Solubility | Note |

| DCM / Chloroform | Poor | often < 10 mg/mL. Do not use for extraction. |

| Ethyl Acetate | Moderate | Good for washing, bad for dissolving crude. |

| DMSO / DMF | High | Hard to remove. |

| Acetic Acid | High | Excellent recrystallization solvent. |

The "pH Switch" Isolation Technique

Do not use standard column chromatography if possible. Use this workup to recover "lost" yield.

-

Acidification: If the reaction is basic, the quinolinone may be a soluble salt. Acidify the reaction mixture to pH 4–5 using Acetic Acid.

-

Precipitation: In many cases, the free quinolinone will precipitate upon acidification. Filter this solid. Do not extract yet.

-

Mother Liquor Recovery: If no precipitate forms, concentrate the organic solvent, then add water.

-

Recrystallization: Recrystallize the crude solid from hot acetic acid or DMF/Ethanol . This is far superior to chromatography for this scaffold [5].

Frequently Asked Questions (FAQ)

Q: My Gould-Jacobs reaction solidifies into a "brick" inside the flask. A: You are running too concentrated. The intermediate and product have high melting points. Use a high-boiling solvent (Dowtherm A) and ensure the reaction volume allows for stirring. If it solidifies, reheat to melt (if possible) or sonicate in hot DMF to remove.

Q: I see the product on LCMS, but it streaks on the silica column and I lose 50% yield. A: Quinolinones streak due to H-bonding with silica silanols.

-

Fix 1: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your eluent to sharpen the peak.

-

Fix 2: Switch to a C18 (Reverse Phase) column.

-

Fix 3: Skip the column. Use the "pH Switch" precipitation method described in Module C.

Q: Can I use microwave heating for the Conrad-Limpach cyclization? A: Yes, and it is often preferred. Microwave heating to 250°C for 10–20 minutes in an ionic liquid or high-boiling solvent often gives cleaner profiles than conventional heating because the ramp time is faster, minimizing thermal degradation [3].

References

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved February 3, 2026, from [Link]

-

National Institutes of Health (NIH). (2017). Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. Retrieved February 3, 2026, from [Link]

-

Carvajal, M. T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline. AAPS PharmSciTech.[1] Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-8-nitroquinolin-4(1H)-one

Role: Senior Application Scientist Ticket ID: CHEMSUP-882-BNQ Subject: Troubleshooting Impurity Profiles & Process Failures[1][2][3]

Executive Summary: The Synthetic Landscape

Welcome to the technical support hub. If you are synthesizing 6-Bromo-8-nitroquinolin-4(1H)-one , you are likely navigating one of two common pathways: the Gould-Jacobs cyclization (starting from 4-bromo-2-nitroaniline) or the Late-Stage Nitration (starting from 6-bromoquinolin-4-one).[1][2][3]

Experience dictates that 80% of purity issues arise from two specific bottlenecks:

-

Regioselectivity failure during nitration (yielding the C5-isomer).

-

Thermal stalling during the formation of the quinolone core (yielding uncyclized enamines).

This guide provides diagnostic workflows to identify and eliminate these side products.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify your specific impurity based on analytical observations.

Figure 1: Diagnostic logic tree for identifying common impurities based on standard analytical data.

Technical Deep Dive: The "Ghost" Isomer (Regioselectivity)

Context: This issue is prevalent when using the Late-Stage Nitration route (Nitrating 6-bromoquinolin-4-one).

The Problem: Electrophilic aromatic substitution (EAS) on the quinolone core is governed by the directing effects of the nitrogen (activating, ortho/para) and the carbonyl/hydroxyl group. While the 8-position is electronically favored, the 5-position is a competitive "trap," leading to 6-Bromo-5-nitroquinolin-4(1H)-one .[1][2][3]

Side Product Profile:

| Feature | Target (8-Nitro) | Side Product (5-Nitro) |

|---|---|---|

| Origin | Optimal Nitration | Overheating / Lack of regiocontrol |

| 1H NMR Pattern | Meta-coupling between H5 and H7 (~2.0 Hz).[1][2][3] | Ortho-coupling between H7 and H8 (~9.0 Hz).[1][2][3] |